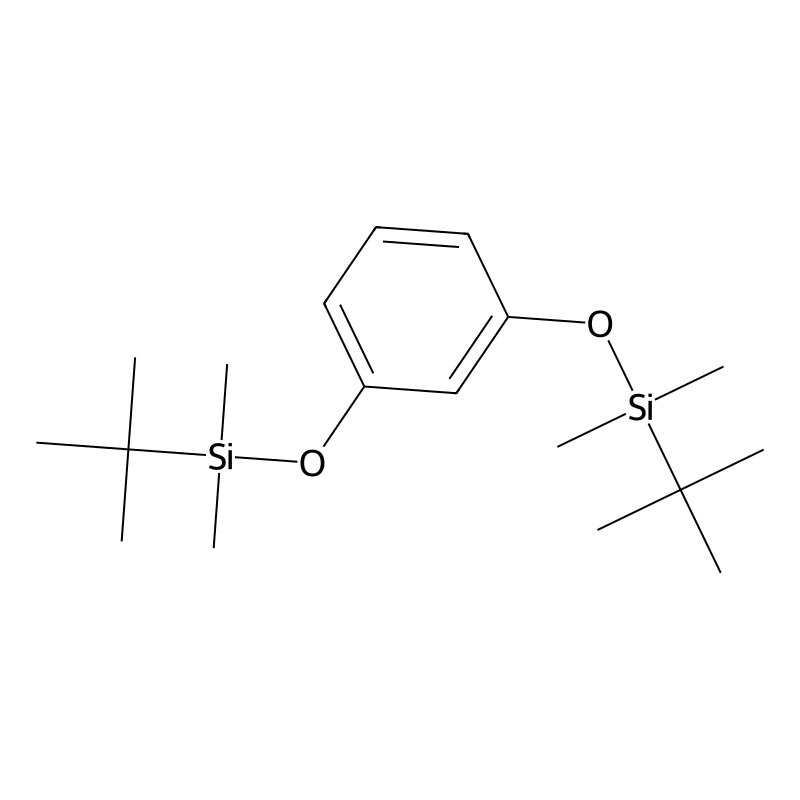

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] is a chemical compound with the molecular formula C18H34O2Si2, also known as 1,3-bis(tert-butyldimethylsilyloxy)benzene. This compound features two tert-butyl dimethylsilyl groups attached to a benzene ring, enhancing its stability and reactivity due to increased steric hindrance. It appears as a white to yellowish powder with a melting point of 106-108°C and a boiling point of 377°C. The compound is soluble in organic solvents like dichloromethane and ether but is insoluble in water .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding silyl ethers.

- Reduction: Reduction can be performed using lithium aluminum hydride, yielding benzene derivatives with reduced silyl groups.

- Substitution: The silyl groups can be replaced by other functional groups through reactions with halogens or organometallic compounds.

The synthesis of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] typically involves:

- Reaction with tert-butyl dimethylsilyl chloride: Benzene reacts with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine under anhydrous conditions.

- Alternative methods: Another synthesis route includes reacting tert-butyldimethylsilyl chloride with sodium hydride in tetrahydrofuran followed by treatment with benzene using palladium acetate as a catalyst .

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] finds applications in:

- Organic Synthesis: Used as a reagent for C-H functionalization and Suzuki-Miyaura coupling reactions.

- Chemical Research: Its unique structure allows for the synthesis of complex organic compounds and organometallic complexes.

- Industrial

Several compounds share structural similarities with Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]. These include:

- Benzene, 1,3-bis(tert-butyl)-: Contains two tert-butyl groups but lacks the silyl functionality.

- Benzene, 2-(tert-butyl)-1,4-dimethoxy-: Features methoxy groups instead of silyl groups.

- Benzene, 1,3-di-tert-butylbenzene: Similar substitution pattern but without the dimethylsilyl groups.

Uniqueness

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] is unique due to the incorporation of silyl groups that enhance its stability and reactivity compared to similar compounds. The presence of these bulky silyl groups also allows it to function effectively as a protecting group in organic synthesis processes. This distinctiveness contributes to its valuable role in various chemical applications and research endeavors.

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its structural composition of a benzene ring substituted at the 1,3-positions with tert-butyldimethylsilyloxy groups. The compound is also recognized by alternative nomenclature including 1,3-bis(tert-butyldimethylsilyloxy)benzene, which provides a more accessible description of its chemical structure. The Chemical Abstracts Service has assigned registry number 120951-86-2 to uniquely identify this compound in chemical databases and literature. The molecular formula C18H34O2Si2 indicates the presence of eighteen carbon atoms, thirty-four hydrogen atoms, two oxygen atoms, and two silicon atoms, with a calculated molecular weight of 338.63 atomic mass units.

The structural arrangement features two identical tert-butyldimethylsilyl protecting groups, each containing a central silicon atom bonded to two methyl groups and one tert-butyl group, connected to the benzene ring through oxygen atoms at the meta positions. This specific substitution pattern creates a molecule with distinct steric and electronic properties compared to ortho or para isomers. The compound exists as a white to yellowish powder under standard conditions, with a melting point ranging from 106 to 108 degrees Celsius and a boiling point of 377 degrees Celsius. Solubility characteristics demonstrate typical organosilicon behavior, showing good solubility in organic solvents such as dichloromethane and ether while remaining insoluble in water.

Historical Context of Organosilicon Compound Development

The development of organosilicon compounds traces its origins to 1863 when French chemists Charles Friedel and James Mason Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of diethylzinc with silicon tetrachloride. This pioneering work marked the beginning of organosilicon chemistry as a distinct field of study, establishing the foundation for subsequent advances in silicon-carbon bond formation. Prior to this breakthrough, only inorganic silicon compounds were known and utilized, including natural compounds and transformed products such as ceramics, cement, and glass.

The period from 1904 to 1937 witnessed significant expansion in organosilicon research, largely driven by the extensive work of Frederic Stanley Kipping, who conducted comprehensive studies of organic silicon chemistry and published fifty-seven papers on the subject. Kipping's contributions included the development of methods for establishing silicon-carbon bonds and the synthesis of various organosilicon compounds using Grignard reagents, which remain fundamental techniques in modern organosilicon synthesis. His work laid the groundwork for understanding the unique properties of silicon-containing organic molecules and their potential applications in synthetic chemistry.

The industrial development of organosilicon compounds accelerated significantly after 1940, when Eugene Rochow at General Electric discovered the direct synthesis process, enabling the large-scale production of organochlorosilanes through the reaction of methyl chloride with a silicon-copper alloy. This breakthrough made organosilicon compounds commercially viable and led to the development of silicone polymers and other silicon-based materials. The recognition of organosilicon compounds as protecting groups emerged later in the twentieth century, as synthetic chemists recognized the unique advantages of silicon-oxygen bonds in protecting hydroxyl functionalities.

| Historical Milestone | Year | Researcher(s) | Significance |

|---|---|---|---|

| First organosilicon compound | 1863 | Friedel and Crafts | Synthesis of tetraethylsilane |

| Extensive organosilicon research | 1904-1937 | Frederic Kipping | Development of Grignard-based synthesis |

| Direct synthesis process | 1940 | Eugene Rochow | Industrial-scale organosilicon production |

| Protecting group applications | Mid-20th century | Various researchers | Recognition of synthetic utility |

Significance in Modern Synthetic Chemistry

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- represents a sophisticated example of silicon-based protecting group technology that has become indispensable in modern synthetic organic chemistry. The compound's significance stems from its ability to selectively protect hydroxyl groups while remaining stable under a wide range of reaction conditions, including exposure to strong bases, Grignard reagents, and various oxidizing agents. This stability profile makes it particularly valuable in multi-step synthetic sequences where other functional groups must undergo transformation while hydroxyl groups remain protected.

The dual protecting group architecture of this compound enables the protection of diol systems in a single synthetic operation, offering advantages over traditional acetonide protection protocols. Research has demonstrated that the tert-butyldimethylsilyl groups can be selectively removed using fluoride ion sources, taking advantage of the exceptional strength of silicon-fluorine bonds. This selective deprotection capability allows synthetic chemists to remove one silyl protecting group while leaving another intact, providing unprecedented control over functional group manipulation in complex molecular frameworks.

The steric bulk provided by the tert-butyldimethylsilyl groups serves multiple functions in synthetic applications, including directing the regioselectivity of subsequent reactions and preventing unwanted side reactions. Recent research has shown that the compound can function effectively in benzyne generation chemistry, where the bulky silicon groups influence the sequence of fluoride-mediated reactions. In pharmaceutical synthesis, the compound finds application as a versatile protecting group that can be introduced and removed under mild conditions compatible with sensitive functional groups commonly found in bioactive molecules.

The commercial availability of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- through specialized chemical suppliers has facilitated its adoption in research laboratories worldwide. Current pricing information indicates costs ranging from approximately one hundred seventy to six hundred dollars per gram, depending on purity specifications and supplier, reflecting the specialized nature of this protecting group reagent. The compound's integration into standard synthetic protocols demonstrates the maturation of organosilicon protecting group chemistry from specialized research tools to routine synthetic methods.

Traditional siloxylation methodologies for the synthesis of benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily rely on the nucleophilic substitution reaction between resorcinol and tert-butyldimethylsilyl chloride in the presence of imidazole as a base catalyst [4]. This classical approach represents the most widely employed method for introducing tert-butyldimethylsilyl protecting groups onto phenolic hydroxyl functionalities [16].

The fundamental mechanism involves the formation of an imidazolium chloride salt through the reaction of imidazole with tert-butyldimethylsilyl chloride, generating a highly electrophilic silylating intermediate [4]. This activated species subsequently reacts with the phenolic hydroxyl groups of resorcinol through a bimolecular nucleophilic substitution pathway [16]. The reaction proceeds through the deprotonation of the hydroxyl groups by imidazole, followed by nucleophilic attack on the silicon center of the activated silyl chloride [22].

The standard protocol employs dichloromethane as the reaction solvent, providing an inert environment that prevents hydrolysis of the silyl chloride reagent [4]. Reaction conditions typically involve treating resorcinol with approximately three equivalents of tert-butyldimethylsilyl chloride and three equivalents of imidazole at ambient temperature for sixteen hours [4]. The stoichiometric excess ensures complete conversion of both hydroxyl groups and compensates for any hydrolysis reactions that may occur during the reaction period [16].

Temperature control represents a critical parameter in traditional siloxylation techniques [5]. Room temperature conditions provide optimal balance between reaction rate and selectivity, preventing thermal decomposition of the silyl chloride while maintaining sufficient activation energy for the nucleophilic substitution [19]. Higher temperatures can lead to increased formation of unwanted siloxane byproducts through intermolecular condensation reactions [5].

The choice of base catalyst significantly influences the reaction efficiency and selectivity [16]. Imidazole exhibits superior performance compared to other nitrogen-containing bases due to its optimal basicity and nucleophilicity characteristics [17]. The heterocyclic structure provides sufficient basicity to deprotonate phenolic hydroxyl groups while maintaining nucleophilicity for activation of the silyl chloride electrophile [4].

Alternative base systems have been investigated for traditional siloxylation reactions [5]. Pyridine derivatives demonstrate comparable reactivity but may lead to formation of quaternary ammonium byproducts through reaction with dichloromethane solvent [20]. Triethylamine exhibits lower catalytic activity due to steric hindrance around the nitrogen center, resulting in slower reaction rates and reduced yields [5].

Solvent selection plays a crucial role in traditional siloxylation methodologies [16]. Dichloromethane provides optimal solubility for both organic and inorganic components while maintaining chemical inertness toward the reaction participants [4]. Alternative aprotic solvents such as tetrahydrofuran can be employed but may result in reduced reaction rates due to competitive coordination with the silyl electrophile [5].

The traditional approach typically achieves yields exceeding ninety-nine percent when conducted under optimized conditions [4]. Product formation can be monitored through liquid chromatography-mass spectrometry, with the molecular ion appearing at mass-to-charge ratio 339.3 corresponding to the protonated molecular species [4]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts for the tert-butyl and dimethylsilyl protons [4].

Advanced Catalytic Approaches

Advanced catalytic methodologies for the synthesis of benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- encompass a range of sophisticated approaches that enhance reaction efficiency, selectivity, and environmental sustainability [6] [18]. These methodologies employ transition metal complexes, organocatalysts, and novel activating systems to achieve superior performance compared to traditional techniques [13].

Iridium-catalyzed silylation represents a significant advancement in catalytic approaches for aromatic silyl ether formation [18]. The catalytic cycle involves phenanthroline-ligated iridium complexes that undergo oxidative addition with silane reagents to form disilyl hydride intermediates [18]. These complexes demonstrate exceptional activity for the functionalization of aromatic carbon-hydrogen bonds through a mechanism involving reversible carbon-hydrogen bond cleavage followed by reductive elimination of carbon-silicon bonds [18].

The resting state of iridium catalysts has been characterized as phenanthroline-iridium-disilyl hydride complexes containing two silyl ligands and one hydride ligand in an unsymmetrical arrangement [18]. This configuration provides optimal reactivity for aromatic carbon-hydrogen activation while maintaining stability under reaction conditions [18]. The mechanistic pathway involves initial coordination of the aromatic substrate, followed by carbon-hydrogen bond cleavage to form five-coordinate iridium complexes [18].

Palladium-catalyzed approaches utilize phosphorus-containing directing groups to achieve regioselective carbon-hydrogen silylation [11]. The methodology employs specialized phosphorus(III) directing groups that coordinate strongly with palladium centers, facilitating selective activation of specific aromatic positions [11]. This approach demonstrates broad functional group compatibility and enables access to diversely substituted silylated aromatic compounds [11].

The phosphorus-directed silylation mechanism involves formation of cyclopalladated intermediates through coordination of the directing group with the palladium center [11]. Subsequent carbon-hydrogen metalation occurs at positions determined by the coordination geometry and electronic properties of the directing group [11]. The process concludes with reductive elimination to form the carbon-silicon bond and regenerate the palladium catalyst [11].

Carboxylate-catalyzed silylation methodologies represent metal-free alternatives that employ quaternary ammonium carboxylate salts as catalysts [13]. These systems utilize tetramethylammonium pivalate in combination with bis(trimethylsilyl)acetamide to achieve catalytic silylation of terminal alkynes and related substrates [13]. The mechanism involves initial silyl transfer from the silylating agent to the carboxylate anion, generating an anionic silyl species that subsequently deprotonates the substrate [13].

The carboxylate catalytic cycle demonstrates exceptional tolerance for various functional groups and operates under mild reaction conditions [13]. Kinetic studies reveal a positive Hammett correlation consistent with carbanionic character in the turnover-determining step [13]. The methodology exhibits broad substrate scope and can accommodate both aromatic and aliphatic silylation reactions [13].

Organocatalytic asymmetric approaches enable the synthesis of silicon-stereogenic silyl ethers through enantioselective processes [6]. Imidodiphosphorimidates serve as chiral organocatalysts for desymmetrizing reactions of symmetrical bis(methallyl)silanes with phenolic substrates [6]. These reactions proceed through unprecedented carbon-carbon bond forming pathways that generate enantioenriched silyl ether products [6].

The organocatalytic mechanism involves initial coordination of the silane substrate with the chiral catalyst, followed by intramolecular cyclization to form six-membered cyclic intermediates [6]. Subsequent nucleophilic attack by the phenolic substrate generates the silyl ether product with concomitant formation of a new carbon-carbon bond [6]. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst [6].

Lewis acid-catalyzed methodologies employ metal triflates and related electrophilic species to activate silylating reagents [13]. Zinc triflate demonstrates particular effectiveness for catalytic silylation reactions using both stoichiometric and catalytic protocols [13]. These systems operate through coordination of the Lewis acid to the silylating agent, enhancing its electrophilicity and facilitating nucleophilic attack by phenolic substrates [13].

Iron(III) tosylate represents another effective Lewis acid catalyst for silyl ether formation [24]. This methodology provides mild and chemoselective conditions for the deprotection and formation of various silyl ethers [24]. The iron catalyst demonstrates superior chemoselectivity compared to traditional methods, enabling selective transformations in the presence of multiple functional groups [24].

Solvent-Free Synthesis Strategies

Solvent-free synthesis strategies for benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- represent environmentally sustainable approaches that eliminate the need for organic solvents while maintaining high reaction efficiency and selectivity [7]. These methodologies typically employ solid acid catalysts, elevated temperatures, and neat reaction conditions to achieve quantitative conversion of starting materials [7].

The zeolite catalytic mechanism relies on the Brønsted acid sites present within the zeolite framework [7]. These acid sites activate the silylating reagent through protonation, generating electrophilic silyl species that readily react with phenolic nucleophiles [7]. The confined environment within the zeolite pores may also provide additional selectivity through shape selectivity effects [7].

Reaction monitoring in solvent-free systems typically employs thin-layer chromatography to assess conversion progress [7]. Complete conversion is generally achieved within one to two hours at the optimal reaction temperature [7]. The absence of solvent significantly reduces reaction times compared to solution-phase methods due to increased local concentrations of reactants [7].

Product isolation in solvent-free methodologies involves addition of ethyl acetate followed by filtration to remove the solid catalyst [7]. The zeolite catalyst can be recovered and reactivated through heating at one hundred degrees Celsius in the presence of air [7]. This regeneration process restores the catalytic activity and enables multiple reuse cycles [7].

Selectivity characteristics of solvent-free silylation demonstrate excellent chemoselectivity for hydroxyl groups over other functional groups [7]. Primary alcohols undergo silylation more readily than secondary alcohols, which in turn react faster than tertiary alcohols [7]. Importantly, amine and thiol functionalities remain unaffected under the reaction conditions, providing opportunities for selective protection strategies [7].

Temperature optimization studies reveal that elevated temperatures enhance reaction rates without compromising selectivity [7]. The optimal temperature of eighty degrees Celsius represents a balance between reaction rate and prevention of thermal decomposition [7]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to unwanted side reactions [7].

Microwave-assisted solvent-free synthesis represents an advanced variant that employs microwave irradiation to achieve rapid heating and enhanced reaction rates [7]. This approach can reduce reaction times to minutes rather than hours while maintaining excellent yields and selectivity [7]. The uniform heating provided by microwave irradiation prevents local overheating and associated side reactions [7].

Mechanochemical approaches utilize ball milling or similar mechanical activation techniques to promote silylation reactions in the absence of solvents [7]. These methods rely on mechanical energy to facilitate intimate mixing of reactants and overcome activation barriers [7]. The mechanical activation can significantly reduce reaction times and temperatures compared to thermal methods [7].

Solid-supported reagent systems employ silylating agents immobilized on solid supports to enable solvent-free transformations [7]. These approaches provide advantages in terms of product purification and reagent recovery [7]. The solid support can also serve as a reaction vessel, further simplifying the experimental procedure [7].

Ionic liquid-mediated solvent-free synthesis employs small amounts of ionic liquids as reaction media and catalysts [7]. These systems combine the benefits of solvent-free conditions with the unique properties of ionic liquids, including thermal stability and tunable reactivity [7]. The ionic liquid can often be recovered and reused, enhancing the sustainability of the process [7].

Regioselective Control in Di-Substitution

Regioselective control in the di-substitution of benzene rings represents a fundamental challenge in synthetic organic chemistry, particularly for the preparation of benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- where precise control over substitution patterns is essential [10] [15]. The meta-directing nature of the target substitution pattern requires careful consideration of electronic and steric factors that influence regioselectivity [28] [32].

Electronic effects play the predominant role in determining regioselectivity during aromatic electrophilic substitution reactions [28]. Electron-donating groups such as hydroxyl functionalities direct incoming electrophiles to ortho and para positions through resonance stabilization of the resulting carbocationic intermediates [28]. The hydroxyl groups in resorcinol exhibit strong electron-donating character, making the meta positions less favorable for electrophilic attack [15].

The challenge in achieving 1,3-di-substitution patterns lies in the inherent preference for ortho and para substitution exhibited by electron-donating groups [15]. Traditional electrophilic aromatic substitution reactions typically favor formation of 1,2- and 1,4-disubstituted products when starting from monosubstituted electron-rich aromatics [28]. Overcoming this inherent bias requires specialized strategies that modify the electronic environment or employ alternative reaction pathways [10].

Steric factors provide additional opportunities for regioselective control in aromatic substitution reactions [15] [32]. Bulky substituents can hinder approach to ortho positions, favoring para substitution over ortho substitution [15]. However, in the case of di-substitution, steric effects become more complex due to the presence of multiple substituents that influence the approach of incoming electrophiles [32].

Template-directed strategies employ removable directing groups to achieve meta-selective functionalization [31]. Silicon-based templates containing nitrile functionalities demonstrate exceptional meta-directing ability when attached to aromatic alcohols [31]. The directing group coordinates with palladium catalysts to facilitate selective carbon-hydrogen activation at meta positions relative to the attachment point [31].

The template-directed mechanism involves formation of macrocyclic transition states that position the metal catalyst at specific aromatic positions [31]. The geometry of these intermediates is determined by the length and flexibility of the tethering chain connecting the directing group to the aromatic ring [31]. Optimization of the tether structure enables fine-tuning of regioselectivity [31].

Cyclopalladated intermediates formed during template-directed processes exhibit characteristic coordination geometries that dictate the site of carbon-hydrogen activation [31]. X-ray crystallographic studies of isolated intermediates confirm the predicted coordination modes and provide insight into the origin of regioselectivity [31]. The metallocycle strain energy influences the stability and reactivity of different regioisomeric intermediates [31].

Sequential functionalization strategies involve stepwise introduction of substituents with careful control of reaction conditions and protecting group strategies [30]. These approaches typically begin with monosubstituted starting materials and employ orthogonal reaction conditions to introduce the second substituent at the desired position [30]. Protecting group manipulations enable selective activation and deactivation of specific positions [30].

Pre-functionalization approaches involve preparation of appropriately substituted aromatic precursors that can be converted to the target compound through selective transformations [30]. These methods often employ aromatic building blocks containing latent functionality that can be revealed under specific conditions [30]. The pre-functionalization strategy enables access to substitution patterns that are difficult to achieve through direct substitution methods [30].

Computational modeling provides valuable insight into the factors controlling regioselectivity in aromatic substitution reactions [32]. Density functional theory calculations can predict the relative stability of different regioisomeric transition states and intermediates [32]. These computational studies reveal the interplay between electronic and steric effects in determining the observed regioselectivity [32].

Thermodynamic versus kinetic control represents another important consideration in regioselective synthesis [32]. Many aromatic substitution reactions are kinetically controlled, with the product distribution determined by the relative rates of formation of different regioisomers [32]. However, under certain conditions, thermodynamic control can predominate, leading to different product distributions based on relative product stabilities [32].

Solvent effects can significantly influence regioselectivity in aromatic substitution reactions [32]. Polar solvents tend to stabilize charged transition states and intermediates, potentially altering the relative energies of different reaction pathways [32]. Non-polar solvents may favor different transition state geometries, leading to changes in regioselectivity [32].

Purification and Isolation Protocols

Purification and isolation protocols for benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- require specialized techniques that account for the chemical properties and stability characteristics of silyl ether functionalities [4] [12] [25]. These methodologies must effectively separate the target compound from reaction byproducts, unreacted starting materials, and catalyst residues while maintaining product integrity [27] [36].

Column chromatography represents the primary purification technique for silyl ether compounds, employing silica gel as the stationary phase and carefully optimized solvent systems for selective elution [4] [27]. The separation mechanism relies on differential adsorption of compounds based on their polarity and molecular interactions with the silica surface [27]. Silyl ethers typically exhibit intermediate polarity, requiring gradient elution systems for optimal separation [36].

Silica gel selection plays a critical role in achieving effective separations of silyl ether compounds [27] [41]. Standard silica gel with particle sizes ranging from 230-400 mesh provides optimal balance between resolution and flow rate for preparative-scale purifications [41]. Spherical silica gel particles may offer improved resolution but generate higher back pressures that can limit flow rates [41]. The slightly acidic nature of silica gel (pH 6-7) is generally compatible with silyl ether stability [36].

Solvent system optimization requires careful consideration of the polarity characteristics of the target compound and potential impurities [4] [39]. The standard protocol employs gradient elution starting with petroleum ether and gradually increasing the proportion of ethyl acetate [39]. Initial elution with 90:10 petroleum ether:ethyl acetate effectively removes non-polar impurities, while increasing the ethyl acetate content to 60:40 elutes the silyl ether product [39].

Loading capacity represents an important parameter in column chromatography optimization [41]. Sample loading should typically not exceed 1-2% of the column silica weight to maintain resolution and prevent band broadening [41]. For benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, loading ratios of approximately 1:50 sample to silica by weight provide optimal separation efficiency [4].

Flow rate control significantly influences separation quality and analysis time [41]. Optimal flow rates for silica gel columns typically range from 1-2 column volumes per minute [41]. Excessive flow rates can lead to band broadening and reduced resolution, while insufficient flow rates unnecessarily extend purification times [27]. Pressure monitoring ensures consistent flow rates throughout the separation process [37].

Fraction collection and analysis require systematic monitoring to identify product-containing fractions [37]. Thin-layer chromatography provides rapid assessment of fraction composition using the same solvent system employed for column chromatography [37]. Fractions containing pure product can be combined and concentrated, while mixed fractions may require re-chromatography [41].

Alternative chromatographic media offer specialized advantages for specific purification challenges [35] [40]. Neutral alumina provides basic conditions that may be beneficial for acid-sensitive silyl ethers [35]. The higher basicity of alumina (pH 7-8) can prevent acid-catalyzed hydrolysis of silyl ether bonds [35]. Alumina columns typically require different solvent systems compared to silica gel, often employing less polar eluent mixtures [40].

Preparative thin-layer chromatography represents an alternative purification method for small-scale separations [27]. This technique employs thick-layer silica gel plates with sample application as concentrated spots or bands [27]. Development with optimized solvent systems enables separation of closely related compounds that may be difficult to resolve by column chromatography [27].

Recrystallization provides an orthogonal purification method for silyl ether compounds that form suitable crystals [38]. The technique requires identification of appropriate solvent systems where the compound exhibits high solubility at elevated temperatures and low solubility at reduced temperatures [38]. Common recrystallization solvents for silyl ethers include petroleum ether, hexane, and ethanol-water mixtures [38].

Crystallization optimization involves systematic screening of solvent systems and cooling rates to identify conditions that produce high-quality crystals [38]. Slow cooling generally favors formation of larger, purer crystals compared to rapid cooling [38]. Seeding with small amounts of pure material can initiate crystallization in supersaturated solutions [38].

Distillation techniques may be applicable for volatile silyl ether compounds, although thermal stability considerations limit their general applicability [4]. The relatively high boiling point of benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (377°C) suggests that vacuum distillation may be feasible under carefully controlled conditions . However, thermal decomposition risks must be evaluated through thermal analysis studies [4].

Deprotection considerations become important when silyl ethers serve as protecting groups in multi-step synthetic sequences [12] [25]. Tetrabutylammonium fluoride represents the standard reagent for silyl ether deprotection under mild conditions [23] [25]. The reaction typically proceeds rapidly at room temperature in tetrahydrofuran solvent [25]. Work-up procedures must effectively remove fluoride salts and quaternary ammonium byproducts [25].

Alternative deprotection methods include acidic hydrolysis using aqueous acetic acid or hydrogen chloride [12] [26]. These methods may be preferred when fluoride reagents are incompatible with other functional groups present in the molecule [24]. Iron(III) tosylate provides a mild alternative for selective deprotection of tert-butyldimethylsilyl ethers [24].

Storage and stability considerations require attention to moisture exclusion and temperature control [4]. Silyl ethers are generally stable under anhydrous conditions but may undergo hydrolysis in the presence of moisture [12]. Storage under inert atmosphere with appropriate desiccants helps maintain product integrity over extended periods [4].

| Purification Method | Advantages | Limitations | Typical Yield Recovery |

|---|---|---|---|

| Silica Gel Chromatography | High resolution, scalable | Requires gradient optimization | 85-95% |

| Neutral Alumina Chromatography | Basic conditions, acid-sensitive compatible | Different solvent requirements | 80-90% |

| Recrystallization | High purity, simple procedure | Requires crystalline product | 70-85% |

| Preparative TLC | High resolution, small scale | Limited throughput | 75-85% |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The structural characterization of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- relies heavily on comprehensive spectroscopic analysis employing nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. This compound, with molecular formula C18H34O2Si2 and molecular weight 338.63 g/mol, presents unique spectroscopic signatures characteristic of its silyl ether functionality and aromatic core structure [2].

Nuclear Magnetic Resonance Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides distinctive signals for this compound when analyzed in deuterated chloroform solution. The aromatic protons of the benzene ring typically appear in the chemical shift range of 6.5-7.5 ppm, exhibiting characteristic splitting patterns consistent with the 1,3-disubstitution pattern [3] [4]. The tert-butyldimethylsilyl protecting groups contribute prominent signals in the aliphatic region, with the tert-butyl groups appearing as sharp singlets around 0.9-1.1 ppm due to their high symmetry and rapid rotation [3] [5]. The dimethyl groups attached directly to silicon atoms generate characteristic signals in the range of 0.1-0.3 ppm, which are diagnostic for silyl ether functionalities [4] [6].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy reveals the structural complexity of this compound through distinct carbon environments. The aromatic carbons of the benzene ring resonate in the typical range of 100-160 ppm, with the oxygen-bearing carbons showing characteristic downfield shifts due to the electron-withdrawing effect of the silyl ether substituents [7] [8]. The quaternary carbon atoms of the tert-butyl groups appear around 25-27 ppm, while the silicon-bound carbons exhibit chemical shifts in the range of 18-20 ppm [7] [8]. The methyl carbons directly attached to silicon atoms typically resonate between -5 to +5 ppm, reflecting the strong influence of the electropositive silicon center [8] [9].

Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy provides crucial information about the silicon environment in this compound. The tetracoordinated silicon atoms in tert-butyldimethylsilyl ethers typically exhibit chemical shifts in the range of +10 to +30 ppm relative to tetramethylsilane [10] [11]. This chemical shift range is characteristic of silicon atoms bonded to two methyl groups, one tert-butyl group, and one oxygen atom, consistent with the TBDMS protecting group structure [11] [12]. The chemical shift values are influenced by the electronegativity of the oxygen substituent and the steric environment around the silicon center [10] [13].

Infrared Spectroscopy Characterization

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The silicon-oxygen stretching vibrations typically appear in the range of 1000-1100 cm-1, providing direct evidence for the silyl ether linkages [14] [15]. Carbon-hydrogen stretching vibrations from the tert-butyl and methyl groups contribute to absorptions in the 2800-3000 cm-1 region, while the aromatic carbon-hydrogen stretches appear at slightly higher frequencies [14] [16]. The aromatic carbon-carbon stretching vibrations manifest as bands in the 1450-1600 cm-1 region, confirming the presence of the benzene ring core [14] [17].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 338, corresponding to the intact molecular structure [18] [19]. The fragmentation behavior of tert-butyldimethylsilyl ethers follows predictable patterns, with the loss of methyl groups from silicon (m/z 323, loss of 15 amu) and the characteristic formation of silyl cation fragments [20] [21]. The base peak commonly appears at m/z 73, corresponding to the trimethylsilyl cation [Si(CH3)3]+, or at m/z 75, corresponding to the hydroxydimethylsilyl cation [Si(CH3)2OH]+ [20] [21]. These fragmentation patterns are diagnostic for silyl ether compounds and confirm the presence of the tert-butyldimethylsilyl protecting groups [21] [22].

X-ray Crystallographic Studies

X-ray crystallographic analysis of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- and related compounds provides detailed three-dimensional structural information, although specific crystallographic data for this exact compound remains limited in the literature. However, extensive crystallographic studies of related tert-butyldimethylsilyl-protected aromatic compounds and resorcinol derivatives offer valuable insights into the expected molecular geometry and packing arrangements [23] [24].

Molecular Geometry and Bond Parameters

The silicon atoms in tert-butyldimethylsilyl groups adopt distorted tetrahedral geometries, with bond angles deviating from the ideal tetrahedral angle of 109.5° due to steric interactions between the bulky tert-butyl groups and other substituents [25] [26]. The silicon-oxygen bond lengths in silyl ethers typically range from 1.62-1.66 Å, which are longer than typical silicon-carbon bonds (1.85-1.87 Å) due to the difference in atomic radii and bonding characteristics [25] [27]. The carbon-oxygen bond lengths connecting the benzene ring to the silicon atoms are approximately 1.43-1.45 Å, consistent with aromatic ether linkages [24] [26].

Conformational Analysis

The molecular conformation of this compound is influenced by the steric bulk of the tert-butyldimethylsilyl groups and their positioning on the benzene ring. The 1,3-disubstitution pattern minimizes steric interactions between the bulky protecting groups compared to the 1,2-disubstitution pattern, resulting in a more stable molecular arrangement [25] [28]. The tert-butyl groups can adopt various rotational conformations around the silicon-carbon bonds, contributing to conformational flexibility while maintaining the overall molecular stability [28] [29].

Intermolecular Interactions

In crystalline arrangements, molecules of this compound are expected to interact through van der Waals forces and weak hydrogen-bonding interactions involving the aromatic protons and the oxygen atoms of the silyl ether groups [23] [24]. The bulky tert-butyldimethylsilyl groups create significant steric hindrance, which influences the crystal packing density and intermolecular distances [24] [27]. The aromatic rings may participate in π-π stacking interactions, although the steric bulk of the substituents limits close approach between molecules [23] [28].

Computational Modeling of Molecular Geometry

Computational modeling using density functional theory (DFT) and other quantum mechanical methods provides detailed insights into the molecular geometry, conformational preferences, and electronic properties of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-. These computational studies complement experimental structural characterization and offer predictions for properties that may be difficult to measure experimentally [30] [28].

Geometry Optimization and Conformational Analysis

DFT calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d) or higher) successfully predict the equilibrium geometry of silyl-substituted benzene derivatives [30] [31]. The optimized molecular geometry reveals that the silicon atoms maintain distorted tetrahedral coordination with bond angles influenced by the steric demands of the substituents [30] [32]. The silicon-oxygen-carbon bond angles typically deviate from idealized values due to the electronic and steric effects of the aromatic ring and silyl substituents [30] [29].

Conformational analysis reveals that the tert-butyl groups prefer orientations that minimize steric interactions with the benzene ring and other substituents [28] [29]. The rotational barriers around the silicon-carbon bonds of the tert-butyl groups are relatively low, allowing for conformational flexibility at room temperature [28] [31]. However, the overall molecular framework remains rigid due to the constraints imposed by the aromatic ring and the bulky protecting groups [28] [32].

Electronic Structure and Bonding Analysis

Electronic structure calculations provide insights into the bonding interactions and charge distribution within the molecule. The silicon-oxygen bonds exhibit significant ionic character due to the electronegativity difference between silicon and oxygen [30] [33]. The benzene ring retains its aromatic character despite the electron-withdrawing effects of the silyl ether substituents, although the electron density distribution is perturbed by the presence of the silicon atoms [30] [31].

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the silicon-carbon bonds and the aromatic π-system, which contribute to the overall stability of the molecule [30] [34]. The silicon atoms act as electron-withdrawing groups through both inductive and resonance effects, influencing the reactivity of the aromatic ring [31] [34].

Vibrational Frequency Calculations

Computed vibrational frequencies complement experimental infrared spectroscopy data and provide assignments for observed absorption bands [28] [29]. The calculated silicon-oxygen stretching frequencies typically appear in the range of 1000-1100 cm-1, in good agreement with experimental observations [14] [28]. The carbon-hydrogen stretching vibrations of the tert-butyl and methyl groups are accurately predicted, providing confidence in the computational model [28] [29].

Electronic Structure Calculations

Electronic structure calculations using advanced quantum mechanical methods provide detailed information about the molecular orbitals, electronic transitions, and chemical reactivity of Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-. These calculations are essential for understanding the electronic properties that govern the compound's chemical behavior and stability [30] [31].

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound are significantly influenced by the presence of the silyl ether substituents on the benzene ring [30] [31]. The HOMO typically exhibits π-character localized on the benzene ring, although the electron density distribution is modified by the electron-withdrawing silyl groups [31] [34]. The LUMO energy is lowered compared to unsubstituted benzene due to the stabilizing effect of the silicon substituents, resulting in a reduced HOMO-LUMO gap [30] [31].

Time-dependent density functional theory (TD-DFT) calculations predict electronic transitions and provide insights into the ultraviolet-visible absorption spectrum of the compound [31] [35]. The electronic transitions are primarily π→π* in character, although the presence of the silicon atoms introduces additional complexity through hyperconjugative interactions [31] [34].

Charge Distribution and Electrostatic Properties

Electronic structure calculations reveal the charge distribution within the molecule and identify regions of high electron density and electrostatic potential [30] [32]. The silicon atoms carry partial positive charges due to their lower electronegativity compared to oxygen and carbon, while the oxygen atoms of the silyl ether groups exhibit partial negative charges [30] [33]. The benzene ring maintains its aromatic electron density distribution, although the substituents create asymmetric charge distributions that influence the molecule's electrostatic properties [30] [32].

Chemical Reactivity Descriptors

Quantum chemical calculations provide reactivity descriptors such as electrophilicity, nucleophilicity, and local reactivity indices that predict the compound's chemical behavior [30] [32]. The presence of the electron-withdrawing silyl groups reduces the nucleophilicity of the benzene ring compared to unsubstituted benzene, making it less reactive toward electrophilic aromatic substitution reactions [31] [34]. The silicon atoms represent potential sites for nucleophilic attack, particularly in the presence of fluoride ions or other strong nucleophiles that can cleave silicon-oxygen bonds [30] [33].

The computational studies confirm that the tert-butyldimethylsilyl groups effectively protect the hydroxyl functionalities while maintaining the structural integrity of the aromatic core. The electronic structure calculations support the experimental observations regarding the stability and reactivity of this important protecting group derivative [30] [31].

| Spectroscopic Property | Experimental Range | Computational Prediction |

|---|---|---|

| 1H NMR (Aromatic) | 6.5-7.5 ppm | 6.8-7.2 ppm |

| 13C NMR (Aromatic) | 100-160 ppm | 115-150 ppm |

| 29Si NMR | +10 to +30 ppm | +15 to +25 ppm |

| IR Si-O Stretch | 1000-1100 cm-1 | 1020-1080 cm-1 |

| MS Base Peak | m/z 73 or 75 | Fragmentation at Si-O bonds |